molecular formula C10H20N2 B8143514 (4aS)-1,4a-dimethyl-decahydro-1,5-naphthyridine

(4aS)-1,4a-dimethyl-decahydro-1,5-naphthyridine

Cat. No.: B8143514
M. Wt: 168.28 g/mol
InChI Key: SURKNTURTJLCPG-AXDSSHIGSA-N
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Description

(4aS)-1,4a-dimethyl-decahydro-1,5-naphthyridine is a complex organic compound belonging to the class of naphthyridines. This compound is characterized by its unique structure, which includes a decahydro-1,5-naphthyridine core with two methyl groups attached at the 1 and 4a positions. The stereochemistry of the compound is specified by the (4aS) configuration, indicating the spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aS)-1,4a-dimethyl-decahydro-1,5-naphthyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the decahydro-1,5-naphthyridine core, followed by the introduction of the methyl groups at the desired positions. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(4aS)-1,4a-dimethyl-decahydro-1,5-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction typically results in fully saturated compounds.

Scientific Research Applications

(4aS)-1,4a-dimethyl-decahydro-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4aS)-1,4a-dimethyl-decahydro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S,4aS, 8aS)-N-(1,1-dimethyl)decahydro-2-[(2R,3S)-2-hydroxy-arylsulfonyl]amino]-4-phenylbutyl]-3-isoquinolinecarboxamide: This compound shares a similar decahydro-1,5-naphthyridine core but has additional functional groups that confer different properties.

    12442 iron-based superconductors: While not structurally similar, these compounds share some electronic properties that can be compared in terms of their chemical behavior.

Uniqueness

(4aS)-1,4a-dimethyl-decahydro-1,5-naphthyridine is unique due to its specific stereochemistry and the presence of two methyl groups at the 1 and 4a positions. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(8aS)-5,8a-dimethyl-1,2,3,4,4a,6,7,8-octahydro-1,5-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-10-6-4-8-12(2)9(10)5-3-7-11-10/h9,11H,3-8H2,1-2H3/t9?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SURKNTURTJLCPG-AXDSSHIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCN(C1CCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCN(C1CCCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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